molecular formula C11H17BN2O4 B595316 (4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid CAS No. 1310384-83-8

(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid

Cat. No.: B595316
CAS No.: 1310384-83-8
M. Wt: 252.077
InChI Key: RTBDAEUZHKDEPD-UHFFFAOYSA-N
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Description

This compound is a type of boronic acid that is used for proteomics research . It is a boc protected phenyl boronic acid and is used as a cross-coupling building block in the synthesis of tetracycline derivatives .


Chemical Reactions Analysis

Boronic acids are known for their ability to reversibly bind diol functional groups . This property has been utilized for fluorescent detection of saccharides . Boronic acids can also be effective catalysts for amidation and esterification of carboxylic acids .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a molecular weight of 237.06 . It appears as a white to almost white powder to crystal . It has a melting point of 204°C (dec.) . It is soluble in methanol .

Scientific Research Applications

Electrochemical Biosensors

Boronic acids, including derivatives similar to the specified compound, are crucial in developing electrochemical biosensors. These biosensors leverage the selective binding properties of boronic acids to diol-containing molecules, such as sugars and glycated hemoglobin, enabling non-enzymatic detection mechanisms. Such biosensors are instrumental in monitoring glucose levels and glycated hemoglobin (HbA1c), offering a promising alternative for diabetes management and blood glucose monitoring over prolonged periods (Wang et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Boronic acid derivatives are pivotal in the design and development of materials for organic light-emitting diodes (OLEDs). These materials, particularly those incorporating boronic acid frameworks, have shown significant potential as active materials in OLED devices, contributing to advancements in organic optoelectronics. The structural design and synthesis of these materials aim to improve OLED performance, with boronic acid derivatives playing a central role in enabling these technological advancements (Squeo & Pasini, 2020).

Drug Discovery and Medicinal Chemistry

The incorporation of boronic acids into medicinal chemistry has led to the development of new drugs, highlighting the significance of compounds like "(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid" in drug discovery processes. Boronic acids have been identified for their potential in enhancing drug potency and improving pharmacokinetic profiles. Their unique properties have facilitated the approval of several boronic acid drugs by regulatory agencies, indicating their growing importance in therapeutic applications (Plescia & Moitessier, 2020).

Chemical Sensors

Boronic acid derivatives are extensively utilized in developing chemical sensors due to their ability to form reversible covalent bonds with polyols and Lewis bases. These sensors, designed with double recognition sites, exhibit significantly improved selectivity and binding affinity, making them highly effective in detecting various substances, including carbohydrates, catecholamines, and ions. The development of these sensors underscores the versatility of boronic acids in analytical applications (Bian et al., 2019).

Environmental and Biological Studies

Boronic acid compounds have been studied for their effects on fungi, demonstrating potential benefits in environmental and biomedical applications. These compounds, particularly novel synthetic boronic acid derivatives, have shown effectiveness as antifungal agents against pathogen species, highlighting their utility in managing fungal infections and diseases. The exploration of boronic acids in this context reveals their broader applicability beyond traditional chemical and material science domains (Estevez-Fregoso et al., 2021).

Safety and Hazards

This compound is considered hazardous . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is harmful if swallowed . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions of this compound could involve its use in the synthesis of tetracycline derivatives . As a boronic acid, it could also be used in the development of new fluorescent detection methods for saccharides .

Properties

IUPAC Name

[6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4/c1-7-5-9(8(6-13-7)12(16)17)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBDAEUZHKDEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(N=C1)C)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694435
Record name {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-83-8
Record name {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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